4-[[3-(trifluoroMethyl)phenyl]Methylene]piperidine, hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Chloro-3-(trifluoromethyl)phenyl]azepane typically involves the reaction of 4-chloro-3-(trifluoromethyl)benzyl chloride with azepane under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
2-[4-Chloro-3-(trifluoromethyl)phenyl]azepane: undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted azepanes, while oxidation and reduction reactions can produce corresponding oxides and amines .
Scientific Research Applications
2-[4-Chloro-3-(trifluoromethyl)phenyl]azepane: has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-[4-Chloro-3-(trifluoromethyl)phenyl]azepane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-[2-Chloro-5-(trifluoromethyl)benzyl]piperidine
- Other azepane derivatives
Uniqueness
2-[4-Chloro-3-(trifluoromethyl)phenyl]azepane: is unique due to its specific structural features, such as the presence of a trifluoromethyl group and a seven-membered azepane ring. These features contribute to its distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
183950-20-1 |
---|---|
Molecular Formula |
C13H15ClF3N |
Molecular Weight |
277.71 g/mol |
IUPAC Name |
4-[[3-(trifluoromethyl)phenyl]methylidene]piperidine;hydrochloride |
InChI |
InChI=1S/C13H14F3N.ClH/c14-13(15,16)12-3-1-2-11(9-12)8-10-4-6-17-7-5-10;/h1-3,8-9,17H,4-7H2;1H |
InChI Key |
OLAMFEKFOMTBTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1=CC2=CC(=CC=C2)C(F)(F)F.Cl |
Origin of Product |
United States |
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